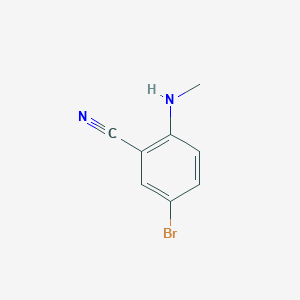

5-Bromo-2-methylamino-benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(methylamino)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNCBXJLGIWYANH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for Chemical Synthesis of 5 Bromo 2 Methylamino Benzonitrile

Strategic Design and Precursor Selection in Benzonitrile (B105546) Synthesis

The strategic design for the synthesis of 5-Bromo-2-methylamino-benzonitrile typically begins with a commercially available and appropriately substituted benzene (B151609) derivative. A common and effective strategy involves starting with a precursor that already contains one or more of the desired functional groups or a group that can be readily converted into one. A logical precursor for this synthesis is 2-amino-5-bromobenzonitrile (B185297), which possesses the nitrile and amino groups in the correct positions, as well as the bromine atom. This precursor can then undergo N-methylation to yield the final product.

Alternatively, a synthetic route could commence with 2-aminobenzonitrile (B23959), which would first be N-methylated and then subjected to bromination. The choice of precursor is often dictated by its commercial availability, cost, and the efficiency of the subsequent transformation steps.

Targeted Bromination Procedures for Aromatic Benzonitrile Systems

The introduction of a bromine atom onto the benzonitrile ring is a critical step that must be controlled to achieve the desired 5-bromo isomer. The directing effects of the substituents already present on the ring play a crucial role in determining the position of bromination.

In the case of a 2-substituted benzonitrile, the existing substituent will direct the incoming electrophile (bromine) to specific positions on the aromatic ring. For instance, an amino or methylamino group at the 2-position is an ortho-, para-director. Therefore, bromination of 2-(methylamino)benzonitrile (B176525) would be expected to yield a mixture of products, with the bromine being directed to the positions ortho and para to the activating methylamino group. The steric hindrance of the nitrile group and the methylamino group will also influence the final regioselectivity.

To achieve regioselective bromination at the 5-position, the reaction conditions, including the choice of solvent and temperature, must be carefully optimized. Mechanistically, the reaction proceeds via electrophilic aromatic substitution, where the bromine electrophile attacks the electron-rich aromatic ring.

Several brominating reagents can be employed for the targeted bromination of aromatic systems. The choice of reagent can significantly impact the selectivity and yield of the reaction.

| Brominating Reagent | Advantages | Disadvantages |

| N-bromosuccinimide (NBS) | Mild and selective reagent, often used for allylic and benzylic bromination, but also effective for activated aromatic rings. The reaction can be initiated by light or a radical initiator. | Can sometimes lead to side reactions if not used under optimal conditions. |

| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | A stable, crystalline solid that is a convenient and safe source of electrophilic bromine. It often provides high yields of brominated products. | May require specific activators or conditions to achieve the desired reactivity. |

| Elemental Bromine (Br2) | A powerful brominating agent, but its high reactivity can lead to over-bromination and the formation of multiple isomers, making it less suitable for achieving high regioselectivity in some cases. | Highly corrosive and toxic, requiring careful handling. |

Introduction of the Methylamino Moiety via Nucleophilic Aromatic Substitution (SNAr) Reactions

An alternative synthetic strategy involves the introduction of the methylamino group onto a pre-brominated benzonitrile ring through a nucleophilic aromatic substitution (SNAr) reaction. This approach is particularly useful when the starting material is a dihalobenzonitrile.

The amination of a halo-benzonitrile, such as 2,5-dibromobenzonitrile, with methylamine (B109427) can lead to the formation of this compound. This reaction typically requires the presence of a base to neutralize the hydrogen halide formed during the substitution. The reaction conditions, including temperature, solvent, and the use of a catalyst (such as a palladium or copper catalyst in Buchwald-Hartwig amination), are critical for the success of the reaction.

In the context of synthesizing this compound, stereochemistry is not a factor as the final product is achiral. However, regiochemical control is paramount. In a dihalobenzonitrile, the positions of the halogen atoms are not equivalent, and the incoming nucleophile (methylamine) will preferentially substitute one over the other. The nitrile group is strongly electron-withdrawing, activating the ring for nucleophilic attack, particularly at the ortho and para positions. Therefore, in a substrate like 2,5-dibromobenzonitrile, the bromine at the 2-position is more activated towards nucleophilic substitution than the bromine at the 5-position. This inherent electronic preference allows for the regioselective introduction of the methylamino group at the 2-position.

Functional Group Interconversions and Ancillary Transformations in Synthesis Routes

The synthesis of this compound relies on key functional group interconversions (FGIs), which are fundamental reactions that transform one functional group into another. fiveable.me These transformations are the cornerstone of multi-step organic synthesis, allowing for the construction of complex molecules from simpler precursors. fiveable.meub.edumit.edu

A plausible synthetic pathway can be conceptualized starting from more accessible precursors, such as substituted anilines or benzonitriles. Key transformations would include bromination, methylation, and potentially the conversion of other functional groups into the nitrile or amino moieties.

Bromination: The introduction of a bromine atom onto the aromatic ring is a critical step. Electrophilic aromatic substitution is the most common method for halogenating aromatic compounds. wku.edu For an activated ring system, such as one containing an amino or methylamino group, direct bromination is feasible. However, regioselectivity can be a challenge, as these groups direct incoming electrophiles to the ortho and para positions. wku.edu To achieve the desired 5-bromo substitution pattern relative to the amino group (which is at position 2), the directing effects of the substituents must be carefully considered. A common approach involves using N-bromosuccinimide (NBS) or bromine in a suitable solvent. researchgate.netsci-hub.se In some cases, a less reactive precursor like 2-fluorobenzonitrile (B118710) is brominated in concentrated sulfuric acid to yield 5-bromo-2-fluorobenzonitrile, which can then be converted to the target compound via nucleophilic substitution of the fluorine atom. google.com Another method involves the conversion of an aromatic amine to a diazonium salt, followed by a Sandmeyer-type reaction, though direct halogenation is often preferred for its simplicity. google.com

Nitrile Formation: If the synthesis starts from a precursor without a nitrile group, its introduction is necessary. Common methods include the dehydration of a primary amide (carboxamide) or an aldoxime. scispace.comvanderbilt.edu Reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or phosphorus pentoxide (P₂O₅) are effective for dehydrating amides. vanderbilt.edu Alternatively, the Sandmeyer reaction, involving the diazotization of an aminobenzyl precursor followed by treatment with a cyanide salt (e.g., CuCN), can be used to install the nitrile group.

Amino Group Introduction and Methylation: The 2-methylamino group can be introduced in several ways. One route involves starting with a 2-nitrobenzonitrile (B147312) derivative. The nitro group can be reduced to a primary amine using various reducing agents like iron powder in acidic medium or catalytic hydrogenation. researchgate.net The resulting primary amine can then be selectively methylated to form the secondary methylamino group. Another strategy is to start with a precursor that already contains an amino group, such as 2-aminobenzonitrile, and then perform the methylation step. A direct approach could involve the reaction of a precursor like 2-fluorobenzonitrile with methylamine, where the methylamine acts as a nucleophile to displace the fluorine atom.

A documented synthesis of a related compound, 3-amino-5-bromo-2-(methylamino)benzonitrile, involves the reduction of 2-(methylamino)-3-nitro-benzonitrile with iron powder and hydrochloric acid to form the corresponding aniline (B41778) derivative. researchgate.net This highlights the utility of nitro group reduction as a key functional group interconversion in the synthesis of substituted aminobenzonitriles.

Advanced Synthetic Strategies and Green Chemistry Principles

Modern synthetic chemistry emphasizes not only the successful construction of target molecules but also the efficiency, safety, and environmental impact of the synthetic process. ethernet.edu.et For a compound like this compound, advanced strategies focusing on green chemistry principles are highly relevant.

Fluorous synthesis is a technique that facilitates the purification of reaction products by attaching a "fluorous tag" (a perfluoroalkyl chain) to a reactant or reagent. nih.govgoogle.com This strategy offers an alternative to traditional chromatography or solid-phase synthesis. researchgate.net The key advantage is the unique solubility profile of fluorous compounds, which are soluble in fluorous solvents (like perfluorohexanes) but poorly soluble in most organic solvents at room temperature, enabling easy separation by liquid-liquid extraction. nih.govgoogle.com

In the context of synthesizing this compound, a fluorous tag could be temporarily attached to a precursor. For example, a fluorous-tagged protecting group could be placed on the amino functionality of a 2-aminobenzonitrile derivative. After carrying out the bromination reaction, the fluorous-tagged product can be easily separated from non-fluorous reagents and byproducts via fluorous solid-phase extraction (F-SPE) or liquid-liquid extraction. researchgate.net The fluorous tag is then cleaved to yield the final product. This method allows for the use of excess reagents to drive reactions to completion, as the excess can be easily removed during the fluorous workup. nih.gov Furthermore, the fluorous-tagged reagents or byproducts can often be recovered and recycled, adding to the sustainability of the process. google.comresearchgate.net

| Fluorous Synthesis Step | Description | Potential Advantage |

| Tagging | A fluorous-tagged protecting group is attached to a functional group (e.g., the amine) of the starting material. | Simplifies subsequent purification steps. |

| Reaction | Chemical transformations (e.g., bromination) are performed on the tagged substrate. | Allows use of excess reagents to ensure complete reaction. nih.gov |

| Purification | The fluorous product is separated from non-fluorous materials using Fluorous Solid-Phase Extraction (F-SPE) or fluorous-organic liquid-liquid extraction. researchgate.net | Avoids traditional column chromatography, saving time and solvent. |

| Detagging | The fluorous tag is cleaved to yield the final product. | Releases the purified target molecule. |

| Recovery | The fluorous tag or fluorous byproducts can be recovered and potentially recycled. researchgate.net | Reduces waste and cost. |

This table illustrates the general workflow of a fluorous synthesis approach.

Ionic Liquids (ILs): Ionic liquids are salts with melting points below 100 °C, and they are gaining attention as "green" solvents and catalysts due to their negligible vapor pressure, high thermal stability, and recyclability. researchgate.nettandfonline.comsemanticscholar.org In the synthesis of benzonitriles, ILs can play multiple roles. For instance, a novel green route for benzonitrile synthesis uses an ionic liquid that acts as a co-solvent, catalyst, and phase-separation agent, eliminating the need for metal salt catalysts and simplifying the separation process. researchgate.netrsc.org The ionic liquid can be easily recovered from the aqueous phase after the reaction and reused in subsequent batches with consistent activity. researchgate.nettandfonline.com This approach is applicable to a variety of aromatic nitriles and significantly improves the environmental profile of the synthesis. rsc.org

Solid-Supported Synthesis: This technique involves attaching a starting material or reagent to an insoluble solid support, such as a polymer resin. scispace.com All reactions are carried out on this support, and purification is achieved by simply filtering the resin and washing away excess reagents and byproducts. acs.orgnih.gov This method is highly amenable to automation and the creation of compound libraries. nih.gov

For the synthesis of this compound, a starting material like 2-aminobenzonitrile could be anchored to a solid support. acs.org Subsequent reactions, such as bromination, could be performed on the resin-bound substrate. After the desired transformations are complete, the final product is cleaved from the resin in a pure form. This "traceless" solid-phase synthesis, where the point of attachment is eliminated in the final product, is a powerful tool. acs.orgnih.gov For example, solid-phase synthesis of 2,4-diaminoquinazolines has been successfully demonstrated starting from resin-bound 2-aminobenzonitriles. acs.org

| Method | Description | Key Advantages in Synthesis |

| Ionic Liquid Synthesis | Uses an ionic liquid as the solvent and/or catalyst. | Recyclable catalyst/solvent, reduced use of volatile organic compounds (VOCs), simplified product separation. researchgate.netsemanticscholar.orgrsc.org |

| Solid-Supported Synthesis | The substrate is covalently attached to an insoluble polymer resin for the reaction sequence. | Simplified purification (filtration), potential for automation, high-throughput synthesis of analogues. scispace.comacs.orgnih.gov |

This table compares the key features and advantages of ionic liquid and solid-supported synthesis methods.

A major focus of green chemistry is the reduction of waste and the efficient use of resources, particularly solvents, which often constitute the largest mass component of a chemical process. ethernet.edu.et The synthesis of halo-benzonitriles on an industrial scale necessitates strategies for solvent recycling and waste minimization to reduce environmental impact and operational costs. google.com

One patented process for preparing halo-benzonitriles focuses on reacting a halo-benzaldehyde with hydroxylamine (B1172632) in an acid solvent like acetic acid. google.com A key innovation in this process is the addition of the corresponding acid anhydride (B1165640) (e.g., acetic anhydride), which serves to remove the water formed during the reaction. google.com This prevents the hydrolysis of the product and accelerates the conversion. Critically, the solvent (acetic acid) can then be removed by distillation and recycled for use in subsequent batches, significantly reducing waste and costs. google.com

The use of ionic liquids, as mentioned previously, is another powerful strategy for waste minimization. rsc.org In one green synthesis of benzonitrile, the ionic liquid not only acts as a catalyst and solvent but also facilitates easy separation of the product. The reaction mixture spontaneously separates into two phases, with the product in the organic phase and the ionic liquid in the aqueous phase. The ionic liquid can then be recovered by simple evaporation of the water and reused. researchgate.netsemanticscholar.org This approach avoids the generation of waste associated with traditional catalysts and complex purification procedures. semanticscholar.orgrsc.org

Minimizing waste also involves choosing reactions with high atom economy, where most of the atoms from the reactants are incorporated into the final product. Catalytic approaches, rather than stoichiometric reagents, are highly preferred for this reason. ethernet.edu.et For instance, using a recyclable catalyst for bromination or methylation steps would be a greener alternative to using stoichiometric reagents that become waste products.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Vibrational Spectroscopic Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to the vibrations of different functional groups.

For 5-Bromo-2-methylamino-benzonitrile, characteristic FT-IR absorption bands would be expected for the following functional groups:

N-H stretch: The secondary amine group (-NH-CH₃) would exhibit a characteristic stretching vibration.

C≡N stretch: The nitrile group would show a strong, sharp absorption band. The position of this band can be influenced by the electronic effects of the other substituents on the aromatic ring.

C-H stretches: Aromatic and aliphatic C-H stretching vibrations would be observed.

C-N stretch: The stretching vibration of the bond between the aromatic ring and the amino group.

C-Br stretch: A vibration at lower frequencies corresponding to the carbon-bromine bond.

Aromatic C=C stretches: Vibrations associated with the benzene (B151609) ring.

N-H bend: Bending vibrations of the secondary amine group.

Without experimental data, the precise frequencies of these vibrations for this compound cannot be reported.

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves inelastic scattering of monochromatic laser light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

In an FT-Raman spectrum of this compound, one would expect to observe:

Symmetric aromatic ring breathing modes: These are often strong in Raman spectra.

C≡N stretch: This vibration is also Raman active.

C-Br stretch: The carbon-bromine bond vibration would be observable.

A combined analysis of both FT-IR and FT-Raman spectra would provide a more complete picture of the vibrational modes of the molecule.

In modern chemical analysis, experimental vibrational spectra are often correlated with theoretical calculations, typically using Density Functional Theory (DFT). By creating a computational model of the molecule, its vibrational frequencies can be predicted. These predicted frequencies are then compared with the experimental FT-IR and FT-Raman data. This correlation allows for a more confident assignment of the observed vibrational bands to specific molecular motions. This approach has been successfully applied to many related benzonitrile (B105546) derivatives. orientjchem.orgjchps.comresearchgate.net However, without the initial experimental spectra for this compound, this crucial correlation cannot be performed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the precise structure of an organic molecule by providing information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, the electronic environment of each proton, and the number of neighboring protons.

A hypothetical ¹H NMR spectrum of this compound would be expected to show signals for:

Aromatic protons: The three protons on the benzene ring would appear as distinct signals in the aromatic region of the spectrum. Their chemical shifts and splitting patterns (multiplicity) would be determined by their position relative to the bromo, methylamino, and nitrile substituents.

Amine proton (N-H): A signal corresponding to the proton on the nitrogen atom. Its chemical shift can be variable and the signal may be broad.

Methyl protons (-CH₃): The three protons of the methyl group attached to the nitrogen would likely appear as a singlet, unless coupling to the N-H proton is observed.

Detailed analysis of the coupling constants (J-values) between adjacent protons would allow for the definitive assignment of each signal to a specific proton in the molecule.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum.

For this compound, the ¹³C NMR spectrum would be expected to show eight distinct signals:

Aromatic carbons: Six signals corresponding to the six carbon atoms of the benzene ring. The chemical shifts would be influenced by the attached substituents (bromo, methylamino, and nitrile). The carbon atoms directly bonded to these substituents (ipso-carbons) would have characteristic chemical shifts.

Nitrile carbon (C≡N): A signal for the carbon atom of the nitrile group, typically found in a specific region of the spectrum.

Methyl carbon (-CH₃): A signal for the carbon atom of the methyl group.

The chemical shifts in a ¹³C NMR spectrum are highly sensitive to the electronic environment, making it a powerful tool for confirming the substitution pattern of the aromatic ring. chegg.comorientjchem.org

Advanced 2D NMR Techniques for Connectivity Assignments

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules by mapping out the connectivity between atoms. youtube.com For a molecule with the complexity of this compound, techniques such as COSY, HSQC, and HMBC are critical for assigning the specific substitution pattern on the benzene ring.

Correlation SpectroscopY (COSY): This proton-detected experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu In the case of this compound, a COSY spectrum would be expected to show a correlation between the two adjacent aromatic protons, confirming their ortho relationship.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (¹J coupling). columbia.edu This technique is highly sensitive and allows for the definitive assignment of each protonated carbon in the molecule. sdsu.educolumbia.edu An edited HSQC can further distinguish between CH/CH₃ groups (positive phase) and CH₂ groups (negative phase). columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is arguably the most powerful tool for piecing together the molecular skeleton. It reveals correlations between protons and carbons over multiple bonds (typically ²J and ³J). sdsu.edu These long-range correlations are crucial for identifying the placement of non-protonated (quaternary) carbons, such as the nitrile-bearing carbon and the two carbons bonded to the bromine and the methylamino group. For instance, observing a correlation from the methyl protons to the carbon at position 2 would confirm the location of the methylamino group.

Key HMBC correlations for confirming the structure of this compound would be systematically analyzed to piece together the molecular framework.

Table 1: Predicted Key HMBC (²J and ³J) Correlations for this compound

| Proton(s) | Correlating Carbon(s) | Implication |

| H of N-H | C2, C-Methyl | Confirms connectivity of the amino group to the ring and the methyl group. |

| Protons of -CH₃ | C2 | Confirms the attachment point of the methylamino group. |

| Aromatic H at C6 | C2, C4, C5, C-Nitrile | Establishes connectivity around the ring, linking to the nitrile and bromo-substituted carbons. |

| Aromatic H at C4 | C2, C5, C6, C-Nitrile | Confirms the positions of the bromo and nitrile substituents relative to the aromatic protons. |

| Aromatic H at C3 | C1, C2, C5 | Further confirms the overall substitution pattern. |

Mass Spectrometric Approaches

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 0.003 m/z units or less for molecules under 1000 amu. uci.edu This high accuracy allows for the confident determination of a molecule's elemental formula from a list of possibilities. uci.edunih.gov For this compound, HRMS would be used to verify its elemental composition of C₈H₈BrN₂. The experimentally measured mass of the protonated molecular ion ([M+H]⁺) would be compared against the theoretically calculated exact mass. A close match provides strong evidence for the proposed chemical formula. nih.gov

Table 2: Theoretical Accurate Mass Data for this compound

| Species | Elemental Formula | Calculated Monoisotopic Mass (Da) |

| Neutral Molecule [M] | C₈H₈⁷⁹BrN₂ | 210.9898 |

| Protonated Molecule [M+H]⁺ | C₈H₉⁷⁹BrN₂⁺ | 211.9976 |

Note: Calculations are based on the most abundant isotopes (¹²C, ¹H, ¹⁴N, ⁷⁹Br).

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. medistri.swiss It is widely used to assess the purity of a sample and to confirm the identity of the components. medistri.swissojp.gov

In a GC-MS analysis of this compound, the sample is first vaporized and passed through a GC column, where it separates from any impurities. medistri.swiss The elution of a single, sharp peak in the resulting chromatogram would indicate a high degree of purity. This separated component then enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum serves as a molecular "fingerprint." The spectrum would be expected to show a molecular ion peak corresponding to the compound's molecular weight, as well as a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Key fragmentation patterns can also help confirm the structure.

Table 3: Predicted Major Fragments in the EI Mass Spectrum of this compound

| m/z Value (for ⁷⁹Br) | Identity of Fragment |

| 211/213 | [M]⁺ (Molecular Ion) |

| 196/198 | [M - CH₃]⁺ |

| 132 | [M - Br]⁺ |

| 102 | [C₇H₄N]⁺ (Loss of Br and CH₃NH) |

X-ray Crystallography for Solid-State Structure Determination (as applied to related benzonitriles or derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of related structures provides significant insight into the expected molecular geometry and intermolecular interactions.

For example, the crystal structure of 3-bromo-2-hydroxybenzonitrile (B84773) reveals details about how the bromine, nitrile, and a hydroxyl group (analogous to the methylamino group) influence crystal packing. researchgate.net In this related structure, intermolecular hydrogen bonding plays a key role. researchgate.net Similarly, for this compound, X-ray diffraction analysis would be expected to reveal:

Precise Bond Lengths and Angles: Confirming the geometry of the benzene ring and its substituents.

Intermolecular Interactions: The N-H bond of the methylamino group and the nitrogen atom of the nitrile group are capable of acting as hydrogen bond donors and acceptors, respectively. These interactions would likely dominate the crystal packing, forming chains or sheets of molecules in the solid state.

Planarity: The analysis would confirm the planarity of the benzene ring.

The collection of diffraction data from a single crystal allows for the calculation of an electron density map, from which the atomic positions can be determined and the full molecular structure refined. nih.gov

Table 4: Representative Bond Lengths in Related Benzonitrile Derivatives

| Bond | Typical Length (Å) |

| C-C (aromatic) | 1.39 - 1.41 |

| C-Br | ~1.90 |

| C-C≡N | ~1.45 |

| C≡N | ~1.14 |

| C-N (amino) | ~1.37 |

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical techniques such as cyclic voltammetry (CV) can be used to probe the redox properties of a molecule, providing information on its oxidation and reduction potentials. The functional groups in this compound—specifically the electron-rich methylamino group and the electron-withdrawing nitrile and bromo groups on the aromatic ring—suggest that the molecule will be electrochemically active.

A cyclic voltammetry experiment would likely show an irreversible oxidation wave corresponding to the oxidation of the secondary amino group. The potential at which this oxidation occurs would be influenced by the electronic effects of the other substituents on the ring. The nitrile group can also be electrochemically reduced, though typically at very negative potentials.

Notably, research on the electrochemical-induced reaction of a closely related compound, 5-bromo-2-formylbenzonitrile, with anilines reported that the starting benzonitrile was unstable under the electrochemical conditions. nih.gov This finding suggests that this compound might also exhibit instability or undergo subsequent reactions following an initial electron transfer event, a characteristic that could be thoroughly investigated using cyclic voltammetry.

Theoretical and Computational Chemistry Studies on 5 Bromo 2 Methylamino Benzonitrile

Quantum Chemical Calculation Methodologies

Quantum chemical calculations serve as a powerful tool for investigating the properties of molecules like 5-Bromo-2-methylamino-benzonitrile. These methods are founded on the principles of quantum mechanics and can be broadly categorized into semi-empirical, ab initio, and density functional theory (DFT) approaches. The choice of methodology is crucial and is often guided by the desired accuracy and the computational cost.

Density Functional Theory (DFT) Approaches (e.g., B3LYP functional)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. researchgate.net Unlike traditional ab initio methods that deal with the complex many-electron wavefunction, DFT focuses on the electron density, a simpler quantity. A key component of DFT is the exchange-correlation functional, which accounts for the quantum mechanical effects of exchange and correlation.

The B3LYP functional is a widely used hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.netrsc.org This functional often provides reliable predictions for the geometric and electronic properties of organic molecules. researchgate.net For a molecule such as this compound, DFT calculations with the B3LYP functional can be employed to determine its stable conformations, optimized geometry, and vibrational spectra. Recent studies on similar benzonitrile (B105546) derivatives have demonstrated the utility of the B3LYP functional in accurately predicting molecular structures. researchgate.net

Ab Initio Methods (e.g., Hartree-Fock)

Ab initio methods are calculations derived directly from theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While the HF method systematically neglects electron correlation, leading to some inaccuracies, it provides a valuable starting point for more advanced and accurate methods. It is often used for initial geometry optimizations and for providing a qualitative understanding of the electronic structure. For molecules like this compound, Hartree-Fock calculations can offer initial insights into its molecular orbitals and electronic distribution.

Basis Set Selection and Optimization Strategies in Molecular Modeling

The accuracy of any quantum chemical calculation is intrinsically linked to the choice of the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets include more functions and can more accurately represent the distribution of electrons in a molecule, but at a higher computational cost.

Pople-style basis sets, such as 6-31G* or 6-311++G(d,p), are commonly used. researchgate.net The notation indicates the number of Gaussian functions used to describe the core and valence atomic orbitals. The addition of polarization functions (e.g., 'd' on heavy atoms) and diffuse functions (e.g., '+' signs) allows for a more flexible description of the electron density, which is particularly important for molecules with lone pairs, polar bonds, and for calculating properties like electron affinities and polarizabilities. The selection of an appropriate basis set is a critical step in obtaining meaningful results from molecular modeling studies of this compound.

Molecular Geometry Optimization and Structural Parameter Prediction

A primary application of quantum chemical calculations is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This process involves finding the minimum energy structure on the potential energy surface.

Analysis of Bond Lengths and Bond Angles

Once the geometry is optimized, detailed information about the molecule's structural parameters, such as bond lengths and bond angles, can be extracted. For this compound, theoretical calculations can predict the lengths of the carbon-carbon bonds within the benzene (B151609) ring, the carbon-bromine bond, the carbon-nitrogen bonds of the methylamino and nitrile groups, and the carbon-hydrogen bonds. Similarly, the angles between these bonds can be precisely determined. These predicted parameters can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational model. Below is a table of expected bond lengths and angles for this compound, based on typical values for similar chemical environments.

Table 1: Predicted Bond Lengths in this compound

| Bond | Predicted Bond Length (Å) |

| C-Br | 1.90 - 1.92 |

| C-C (aromatic) | 1.38 - 1.41 |

| C-N (amino) | 1.36 - 1.39 |

| N-C (methyl) | 1.45 - 1.48 |

| C-C (nitrile) | 1.44 - 1.46 |

| C≡N (nitrile) | 1.15 - 1.17 |

Table 2: Predicted Bond Angles in this compound

| Angle | Predicted Bond Angle (°) |

| C-C-C (in ring) | 118 - 122 |

| C-C-Br | 119 - 121 |

| C-C-N (amino) | 120 - 123 |

| C-N-C (amino) | 118 - 122 |

| C-C-C (nitrile) | 119 - 121 |

| C-C≡N (nitrile) | 178 - 180 |

Torsional Angles and Conformational Landscape Exploration

Torsional angles, or dihedral angles, describe the rotation around a chemical bond and are crucial for understanding the conformational preferences of a molecule. In this compound, the rotation around the C-N bond of the methylamino group is of particular interest. By systematically varying this torsional angle and calculating the energy at each step, a potential energy surface can be generated. This allows for the identification of the most stable conformer(s) and the energy barriers between them. Such conformational analysis is vital as the different conformers can exhibit distinct chemical and physical properties. The planarity of the methylamino group with respect to the benzene ring can influence the molecule's electronic properties, including its dipole moment and reactivity. acs.org

Vibrational Spectra Simulation and Assignment: Theoretical-Experimental Correlation

The vibrational characteristics of substituted benzonitrile compounds are extensively studied by correlating experimental data from Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy with theoretical simulations. orientjchem.orgresearchgate.net Computational methods, particularly Density Functional Theory (DFT) at the B3LYP level, are employed to calculate the vibrational frequencies, infrared intensities, and Raman scattering activities. researchgate.netnih.gov

The assignment of fundamental vibrational modes is performed based on the Total Energy Distribution (TED), which provides a measure of the contribution of each internal coordinate to the normal modes. researchgate.net For instance, in related molecules like 5-Bromo-2-methoxybenzonitrile, the characteristic C≡N stretching vibration is a highly localized frequency. orientjchem.org In the experimental FT-IR spectrum of a similar compound, 5-bromo-salicylic acid, C-C stretching vibrations were observed in the range of 1589 to 1001 cm⁻¹, which showed good agreement with the theoretically calculated wavenumbers. researchgate.net

For aromatic C-H bonds, stretching vibrations typically appear in the 3100-3000 cm⁻¹ range. orientjchem.orgnih.gov The in-plane and out-of-plane bending vibrations for C-H are generally found in the 1600-1100 cm⁻¹ and 950-800 cm⁻¹ regions, respectively. orientjchem.org The vibrations involving the carbon-bromine (C-Br) bond are often mixed with other modes and are typically assigned in the frequency range of 1129–480 cm⁻¹. orientjchem.org

A comparison of the calculated and experimentally observed vibrational frequencies for a closely related compound, 5-Bromo-2-methoxybenzonitrile, highlights the accuracy of the theoretical models.

Table 1: Selected Vibrational Frequencies for a Related Compound (5-Bromo-2-methoxybenzonitrile)

| Assignment | Calculated Frequency (cm⁻¹) (B3LYP) | Observed FT-IR (cm⁻¹) | Observed FT-Raman (cm⁻¹) |

|---|---|---|---|

| C-H Stretch | 3202-3005 | - | - |

| C≡N Stretch | 2278 | 2235 | 2238 |

| C-H In-plane Bend | 1532-1125 | 1532, 1480, 1250 | 1482, 1312, 1214 |

| C-H Out-of-plane Bend | 952-822 | - | - |

| C-Br Stretch | 876, 665 | 876 | - |

| C-Br Bend | 310, 258, 126 | - | 310, 258, 126 |

Data derived from a study on 5-Bromo-2-methoxybenzonitrile. orientjchem.org

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Gap Analysis

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the chemical reactivity and electronic properties of a molecule. wikipedia.orgnih.gov The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO energy is associated with the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. researchgate.netconicet.gov.ar

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netirjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. conicet.gov.arirjweb.com Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. irjweb.com In computational studies, these energy values are used to calculate various global reactivity descriptors, such as electronegativity, chemical hardness, and softness. conicet.gov.aracs.org

For related donor-acceptor systems, the HOMO is often localized on the electron-donating part of the molecule, while the LUMO is localized on the electron-accepting part, facilitating intramolecular charge transfer. researchgate.net

Table 2: FMO Properties of a Related Substituted Benzonitrile

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | -1.85 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

Illustrative data based on typical values for similar aromatic compounds.

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govuni-muenchen.de The MEP surface is color-coded to represent different potential values. wolfram.com Regions of negative electrostatic potential, typically colored red, are rich in electrons and are susceptible to electrophilic attack. researchgate.netacs.org Conversely, regions of positive potential, colored blue, are electron-deficient and represent sites for nucleophilic attack. researchgate.netacs.org Green areas indicate neutral or near-zero potential. researchgate.net

In molecules like this compound, the MEP map would likely show a negative potential (red) around the nitrogen atom of the nitrile group and the nitrogen of the amino group due to the presence of lone pairs of electrons. uni-muenchen.de The hydrogen atoms of the methylamino group and the aromatic ring would exhibit positive potential (blue), making them potential sites for nucleophilic interaction. tandfonline.com The bromine atom can exhibit a region of positive potential known as a "sigma-hole" along the C-Br bond axis, which allows for halogen bonding. acs.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by examining interactions between filled donor orbitals and empty acceptor orbitals. uni-muenchen.de This analysis describes charge transfer, hyperconjugative interactions, and delocalization of electron density. tandfonline.com

The strength of these interactions is quantified by the second-order perturbation energy, E(2). tandfonline.com Larger E(2) values indicate more significant delocalization and stabilization. tandfonline.com In substituted benzenes, key interactions often involve the delocalization of lone pair (LP) electrons from substituents into the antibonding (σ* or π) orbitals of the aromatic ring. For example, the lone pair on the amino nitrogen would be expected to delocalize into the π orbitals of the benzene ring, contributing to the molecule's electronic stability. Similarly, NBO analysis can reveal the nature of the C-Br bond and the interactions of the bromine's lone pairs with the ring system. acs.org

Prediction of Nonlinear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, typically those with strong electron donor and acceptor groups connected by a π-conjugated system, are often candidates for nonlinear optical (NLO) materials. nih.govacs.org The NLO response of a molecule is primarily described by its first-order hyperpolarizability (β). acs.org

Computational chemistry allows for the prediction of these properties. researchgate.net Studies on similar molecules, such as 5-Bromo-2-methoxybenzonitrile, have shown that the presence of donor (-NHCH₃) and acceptor (-CN) groups on the benzene ring can lead to a significant NLO response. orientjchem.org The calculated hyperpolarizability values are often compared to that of a standard NLO material like urea (B33335) to assess their potential. orientjchem.org For 5-Bromo-2-methoxybenzonitrile, the calculated total dipole moment (μ) and first hyperpolarizability (β) were found to be 1.56 and 4.74 times greater than that of urea, respectively, suggesting its potential as an NLO material. orientjchem.org The design of organic molecules with large β values is a key area of research for applications in optical data storage, telecommunications, and laser technology. acs.orgresearchgate.net

Thermodynamical Property Calculations

Theoretical calculations can predict the thermodynamical properties of a molecule, such as heat capacity (C°p,m), entropy (S°m), and enthalpy (H°m), as a function of temperature. nih.govbiochempress.com These calculations are typically based on the vibrational frequencies obtained from DFT simulations. nih.gov

The data reveals the relationship between these thermodynamic functions and temperature. Generally, heat capacity, entropy, and enthalpy all increase with rising temperature. This is due to the increased population of higher vibrational and rotational energy levels as more thermal energy becomes available to the molecule. The calculated thermodynamic data can be used to understand the molecule's stability and to predict the direction and feasibility of chemical reactions under different thermal conditions. nih.gov

Table 3: Calculated Thermodynamical Properties for a Related Compound at Different Temperatures

| Temperature (K) | Heat Capacity C°p,m (J·mol⁻¹·K⁻¹) | Entropy S°m (J·mol⁻¹·K⁻¹) | Enthalpy H°m (kJ·mol⁻¹) |

|---|---|---|---|

| 100 | 95.32 | 315.45 | 9.87 |

| 200 | 145.88 | 405.12 | 22.65 |

| 298.15 | 190.25 | 475.98 | 39.42 |

| 400 | 230.15 | 535.80 | 60.88 |

| 500 | 260.50 | 588.23 | 85.45 |

Illustrative data based on typical values for similar aromatic compounds derived from computational studies. nih.gov

Research Applications in Advanced Organic Synthesis and Materials Science

5-Bromo-2-methylamino-benzonitrile as a Versatile Synthetic Building Block

The utility of this compound as a synthetic building block stems from the distinct reactivity of its three functional groups. The bromine atom is amenable to various cross-coupling reactions, the amino group can participate in condensation and cyclization reactions, and the nitrile group can be hydrolyzed or transformed into other nitrogen-containing heterocycles. This multifunctionality allows chemists to selectively manipulate different parts of the molecule to construct elaborate chemical architectures. It is frequently listed by chemical suppliers as a key intermediate for research and development in pharmaceuticals and material science. chemicalregister.com A related compound, (5-Bromo-2-methylamino-phenyl)-phenyl-methanone, is also noted as a valuable building block in medicinal chemistry and drug discovery. lookchem.com

Precursor in the Synthesis of Diverse Heterocyclic Frameworks

The strategic placement of the amino and nitrile groups on the aromatic ring makes this compound an excellent precursor for the synthesis of a variety of heterocyclic compounds.

Development of Novel Thiazolidinones and Related Azoles

Thiazolidinones are a class of heterocyclic compounds with significant therapeutic potential. A common and effective method for their synthesis involves the one-pot reaction of an aromatic amine, an aldehyde, and thioglycolic acid. nih.govnih.gov Given the presence of the methylamino group, this compound is a suitable substrate for this type of cyclocondensation reaction. The reaction typically proceeds by first forming a Schiff base between the amine and an aldehyde, which then undergoes cyclization with thioglycolic acid to yield the thiazolidinone ring.

Similarly, this compound is a potential precursor for other azoles, such as thiazoles. The synthesis of novel thiazole (B1198619) derivatives has been achieved through the reaction of starting materials like 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with various amines and thiosemicarbazone derivatives. nih.gov This highlights the potential for this compound to be incorporated into thiazole-containing structures. Furthermore, benzothiazoles are commonly synthesized via the condensation of 2-aminothiophenols with carboxylic acids, a reaction pathway that could be adapted for this versatile building block. researchgate.net

Table 1: Plausible Synthesis of Thiazolidinones

| Starting Material | Reagents | Product Type |

|---|

Synthesis of Pyrazole (B372694) and Diazinone Derivatives

Pyrazoles are another important class of heterocyclic compounds with diverse biological activities. The synthesis of aminopyrazoles can be achieved through the condensation of hydrazines with β-ketonitriles. chim.it More directly, aminobenzonitriles have been used as starting materials for the synthesis of various pyrazole derivatives. scientificlabs.co.ukuminho.pt For instance, 3-aminobenzonitrile (B145674) is used to create a series of substituted pyrazoles. scientificlabs.co.uk This establishes a clear synthetic route where this compound could react with a suitable hydrazine-containing compound to form a pyrazole ring.

Diazinones have also been synthesized as replacements for pyrazole-based inhibitors in medicinal chemistry. researchgate.net The synthesis of related pyridazinone frameworks can be achieved from ketoesters and hydrazine (B178648) derivatives, which undergo intramolecular cyclization. researchgate.net This suggests that this compound could be a key precursor in the construction of diazinone and related heterocyclic systems.

Table 2: Potential Heterocyclic Products from this compound

| Target Heterocycle | General Synthetic Precursors |

|---|---|

| Pyrazole | Aminobenzonitrile, Hydrazine |

Indole (B1671886) and Azaindole Scaffold Synthesis (as inspired by related halogenated benzonitriles)

While direct synthesis examples are limited, the structure of this compound makes it an intriguing candidate for the synthesis of indole and azaindole scaffolds, drawing inspiration from reactions of similar halogenated benzonitriles. The synthesis of indole rings is a cornerstone of heterocyclic chemistry, with numerous methods developed. uniss.it

One established method for creating a related heterocyclic system, quinolines, involves a Ru-catalyzed cross-dehydrogenative coupling. More relevant to our compound, the synthesis of functionalized indoles has been explored for applications in materials science, such as OLEDs. uniss.it The presence of both a halogen (bromo) and a nitrile group on this compound opens up possibilities for cyclization reactions that form the pyrrole (B145914) ring of the indole or azaindole system. For example, palladium-catalyzed reactions are commonly used to form such bicyclic systems.

Role in the Design and Synthesis of Advanced Functional Materials

The unique electronic properties of this compound, combining an electron-donating amino group with an electron-withdrawing nitrile group, make it a promising precursor for advanced functional materials.

Precursors for Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Cells

In the field of organic electronics, molecules with distinct donor and acceptor moieties are crucial for creating efficient materials for Organic Light-Emitting Diodes (OLEDs) and organic solar cells. azom.comresearchgate.net The methylamino group acts as an electron donor, while the nitrile group is a well-known electron acceptor. This inherent donor-acceptor structure makes this compound an excellent starting material for larger, conjugated systems used in these applications.

For OLEDs, introducing heterocyclic and nitrile functionalities can effectively tune the electronic properties of materials. uniss.itrsc.org The development of bipolar materials, which can transport both electrons and holes, is essential for enhancing the efficiency of OLEDs. rsc.org The combination of functional groups in this compound provides a scaffold that can be elaborated into such bipolar molecules.

In the context of organic photovoltaics, aminobenzonitrile derivatives have been used to synthesize electron-acceptor materials. For instance, 4-aminobenzonitrile (B131773) was a key intermediate in the synthesis of novel benzo[ghi]perylenetriimide (BPTI) derivatives, which are stable and air-insensitive electron acceptors for organic solar cells. d-nb.info Furthermore, azomethine-based donor materials for organic solar cells have been synthesized starting from 4-aminobenzonitrile. researchgate.net The structural and electronic features of this compound make it a highly relevant precursor for developing new materials for high-performance organic solar cells. dntb.gov.uaresearchgate.netias.ac.in

Table 3: Functional Groups of this compound and Their Roles in Functional Materials

| Functional Group | Electronic Nature | Potential Role in Material Synthesis |

|---|---|---|

| -NH(CH₃) | Electron-Donating | Forms the donor part of a donor-acceptor molecule. |

| -Br | Reactive Site | Allows for cross-coupling reactions to extend conjugation. |

Intermediates for Sensors and Optoelectronic Devices

This compound is recognized as a valuable intermediate in the field of materials science, particularly for the synthesis of materials used in Organic Light-Emitting Diodes (OLEDs). bldpharm.combldpharm.com OLEDs are devices composed of thin films of organic molecules that emit light when an electric current is applied. The performance of these devices is highly dependent on the chemical structure and properties of the organic materials used in their emissive and charge-transport layers. lookchem.com

The compound serves as a foundational building block for constructing larger, more complex organic molecules tailored for optoelectronic applications. bldpharm.combldpharm.com Its rigid benzonitrile (B105546) core, functionalized with both an electron-donating methylamino group and an electron-withdrawing bromine atom, provides a versatile platform for synthetic modification. These features allow chemists to systematically build up conjugated systems with specific electronic properties required for efficient light emission or charge transport in OLEDs and other potential sensor applications. Commercial suppliers categorize this compound and its close derivatives as intermediates for OLED materials and other electronic materials, highlighting its role in the supply chain for advanced device fabrication. bldpharm.combldpharm.comambeed.comechemi.com

Synthesis of Halogenated Dyes and Pigments

The structure of this compound makes it a suitable precursor for the synthesis of halogenated dyes and pigments. This potential is indicated by its classification as a building block for organic pigments by chemical suppliers. bldpharm.combldpharm.com The most common method for producing such colorants is through the synthesis of azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (–N=N–) connecting two aromatic rings. nih.gov

The synthesis of azo dyes is typically a two-step process: nih.govcanada.ca

Diazotization : An aromatic primary amine is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt. nih.govcanada.ca The secondary methylamino group in this compound can be adapted for this reaction, often following established protocols for such substrates.

Azo Coupling : The resulting diazonium salt, which is a weak electrophile, is then reacted with an electron-rich aromatic compound (a coupling component), such as a phenol (B47542) or an aniline (B41778) derivative. This electrophilic aromatic substitution reaction forms the stable azo linkage, creating the final dye molecule. nih.gov

The presence of the bromine atom on the benzonitrile ring is retained in the final product, resulting in a halogenated dye. Halogen atoms can influence the dye's properties, such as its color (hue), lightfastness, and affinity for certain fabrics. The general synthetic pathway makes this compound a versatile starting material for creating a variety of custom-colored and functional dyes. nih.gov

Table 1: General Synthetic Steps for Azo Dyes from an Aromatic Amine Precursor

| Step | Reaction | Reagents & Conditions | Intermediate/Product |

| 1 | Diazotization | NaNO₂, HCl (aq) | Diazonium Salt |

| 0–5 °C | |||

| 2 | Azo Coupling | Electron-rich Aromatic Compound | Azo Dye |

| Alkaline or Mildly Acidic Conditions |

This table outlines the conventional two-stage process for azo dye manufacturing. nih.govcanada.ca

Structure-Activity Relationship (SAR) Studies via Chemical Modification of the Benzonitrile Scaffold

The synthetic utility and reactivity of this compound are dictated by the interplay of its three key functional groups: the nitrile, the bromo substituent, and the methylamino group. Understanding how modifications to this scaffold affect its chemical behavior is crucial for its application in multi-step synthesis. This analysis focuses on synthetic utility rather than biological activity.

The reactivity of the benzonitrile scaffold is a direct consequence of its electronic and steric properties. The methylamino group is a strong electron-donating group that activates the aromatic ring towards electrophilic substitution, while the nitrile and bromo groups are electron-withdrawing, deactivating the ring. libretexts.org This electronic push-pull system creates specific patterns of reactivity.

Influence of Functional Groups on Synthetic Reactivity:

Nitrile Group (-CN): This group is a versatile synthetic handle. It can be reduced to a primary amine (aminomethyl group), providing a route to a different class of compounds. smolecule.com Furthermore, the nitrile group can participate in cycloaddition reactions, serving as a building block for heterocyclic systems. Studies on cobalt-catalyzed [2+2+2] cycloadditions have shown that the electronic nature of substituents on the benzonitrile ring significantly impacts reaction yields and selectivity, demonstrating a clear structure-reactivity relationship. acs.org

Bromo Substituent (-Br): The bromine atom is an excellent leaving group in nucleophilic aromatic substitution reactions. smolecule.com It is also a key functional group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the formation of new carbon-carbon or carbon-nitrogen bonds at this position. The conversion of 2-bromobenzonitriles into 3-aminoindazoles via palladium-catalyzed N-arylation is a prime example of its synthetic utility. organic-chemistry.org The reactivity in such reactions can be influenced by the other substituents on the ring.

Methylamino Group (-NHCH₃): As an activating, ortho-para directing group, the methylamino group strongly influences the position of any subsequent electrophilic aromatic substitution reactions. libretexts.org It also functions as a nucleophile. The presence of this group, in conjunction with the ortho-bromo substituent, is critical for intramolecular cyclization reactions used to form various heterocyclic structures. The relative position and electronic nature of the amine and bromo groups dictate the feasibility and outcome of such cyclizations.

Table 2: Structure-Reactivity Summary of the this compound Scaffold

| Functional Group | Type of Reactivity / Synthetic Role | Potential Transformations | Notes on Utility |

| Nitrile (-CN) | Electrophilic; Cycloaddition partner | Reduction to -CH₂NH₂; [2+2+2] Cycloadditions | Allows for extension to primary amines or construction of heterocyclic rings. smolecule.comacs.org |

| Bromo (-Br) | Leaving group; Cross-coupling partner | Nucleophilic Aromatic Substitution; Suzuki, Heck, Buchwald-Hartwig couplings | Enables C-C and C-X bond formation, crucial for building molecular complexity. smolecule.comorganic-chemistry.org |

| Methylamino (-NHCH₃) | Nucleophilic; Activating group | N-Alkylation/Acylation; Directs Electrophilic Aromatic Substitution | Controls regioselectivity of further ring functionalization; participates in cyclizations. libretexts.org |

Conclusion and Future Perspectives

Summary of Key Research Advances and Contributions for 5-Bromo-2-methylamino-benzonitrile

Detailed research dedicated exclusively to major breakthroughs involving this compound is not extensively documented in publicly available scientific literature. However, its primary contribution to the field of chemistry lies in its role as a specialized building block. The strategic placement of the bromo, methylamino, and nitrile functional groups on the benzene (B151609) ring makes it a valuable intermediate for the synthesis of more complex molecules. fluorochem.co.ukchemicalregister.com Chemical suppliers provide this compound, indicating its use in research and development, likely within medicinal chemistry and drug discovery programs where such polysubstituted aromatic structures are pivotal. chemicalregister.com Its value is derived from the potential to undergo a variety of chemical transformations at its functional groups, enabling the construction of diverse molecular architectures.

Identification of Remaining Challenges and Knowledge Gaps in Synthesis and Application

The synthesis of polysubstituted benzenes like this compound is not without its difficulties. A primary challenge is achieving regioselectivity, which is the controlled placement of multiple, different substituents onto the benzene ring in the correct orientation. libretexts.org The synthesis of such specifically substituted compounds often requires multi-step reaction sequences, which can be inefficient and generate significant waste. rsc.orgnih.gov

Furthermore, the reactivity of the different functional groups must be carefully managed to prevent unwanted side reactions. For instance, the presence of an amino group can interfere with certain catalytic processes, and the nitrile group itself can be sensitive to harsh reaction conditions. comet.technology While general methods for the synthesis of polysubstituted benzenes are continually being developed, optimizing these for a specific target molecule with a unique combination of functional groups remains a significant undertaking. rsc.orgnih.govnih.gov A knowledge gap often exists in the optimal reaction conditions and catalysts for these highly specific transformations.

Emerging Research Directions and Potential Innovations in Benzonitrile (B105546) Chemistry

The broader field of benzonitrile chemistry is an active area of research with several exciting new directions. One major trend is the development of greener and more efficient synthetic methods. This includes the use of novel catalysts, such as organocatalysts and earth-abundant metals, to replace more traditional and often toxic heavy metal catalysts. rsc.orgnih.gov Continuous flow chemistry is also being explored as a safer and more scalable alternative to traditional batch processing for reactions involving benzonitriles. scispace.comrsc.org

In terms of applications, benzonitrile derivatives are at the forefront of materials science. They are being investigated for use in organic light-emitting diodes (OLEDs) and other electronic devices due to their unique photophysical and electrochemical properties. worktribe.com The ability to tune these properties by altering the substitution pattern on the benzonitrile core is a particularly powerful aspect of this research. Furthermore, the electrochemical reduction of benzonitriles is being studied in the context of Liquid Organic Hydrogen Carriers (LOHCs), which could provide a safe and efficient means of storing and transporting hydrogen fuel. comet.technology

Broader Impact on Synthetic Methodology and Enabling New Chemical Entities

The development of synthetic routes to complex molecules like this compound has a significant impact on the field of synthetic organic chemistry. Each new successful synthesis of a polysubstituted aromatic compound contributes to the toolbox of reactions available to chemists. rsc.orgnih.gov These methodologies can often be generalized to the synthesis of other, related molecules, thereby accelerating the discovery of new chemical entities.

The availability of a diverse range of building blocks, including specifically functionalized benzonitriles, is a critical enabler of drug discovery and development. lookchem.com Many modern pharmaceuticals contain highly substituted aromatic rings, and the ability to rapidly and efficiently synthesize analogues of a lead compound is essential for optimizing its biological activity and safety profile. Therefore, while the research on this compound itself may not be headline-grabbing, its existence as a readily available chemical tool has a ripple effect, empowering innovation across the chemical sciences.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-2-methylamino-benzonitrile, and how do reaction conditions influence yield?

- Methodology :

- Bromination : Start with a precursor like 2-methylamino-benzonitrile and use brominating agents (e.g., N-bromosuccinimide) under controlled temperatures (0–25°C). Monitor regioselectivity using TLC or HPLC .

- Amination : Alternatively, introduce the methylamino group via nucleophilic substitution on 5-bromo-2-chlorobenzonitrile using methylamine in polar aprotic solvents (e.g., DMF) at 60–80°C .

- Key factors : Solvent polarity, catalyst (e.g., CuI for Ullmann-type coupling), and stoichiometric ratios of reagents. Yield optimization often requires iterative DOE (Design of Experiments) .

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical techniques :

- NMR : Use - and -NMR to confirm substitution patterns (e.g., bromine at position 5, methylamino at position 2). Compare with PubChem data for analogous brominated benzonitriles .

- X-ray crystallography : For unambiguous confirmation, grow single crystals in chloroform/hexane mixtures. Hydrogen-bonding patterns (e.g., N–H⋯N interactions) can stabilize the crystal lattice .

- Mass spectrometry : ESI-MS or GC-MS to verify molecular weight (expected: ~211 g/mol) and detect halogen isotopes (e.g., /) .

Advanced Research Questions

Q. What contradictions exist in reported biological activities of halogenated benzonitriles, and how can they be resolved for this compound?

- Case study :

- Antimicrobial activity : Some brominated benzonitriles show MIC values <10 µg/mL against S. aureus, while others are inactive. This may stem from differences in lipophilicity (logP) or hydrogen-bonding capacity .

- Resolution : Perform SAR (Structure-Activity Relationship) studies by synthesizing derivatives (e.g., varying substituents at position 2) and testing against standardized bacterial strains. Use molecular docking to predict interactions with targets like dihydrofolate reductase .

Q. How does the methylamino group in this compound influence its stability under physiological conditions?

- Experimental design :

- Hydrolytic stability : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., demethylation or oxidation products) .

- Oxidative stress : Expose to liver microsomes (e.g., rat S9 fraction) to assess metabolic stability. Use LC-MS to detect glutathione adducts, indicating reactive intermediate formation .

Q. What advanced techniques are recommended for studying the electronic effects of bromine and methylamino substituents in this compound?

- Strategies :

- DFT calculations : Compute HOMO/LUMO energies to predict reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Compare with experimental results from Pd-catalyzed couplings .

- Electrochemical analysis : Cyclic voltammetry to measure redox potentials, which correlate with electron-withdrawing (Br) and electron-donating (methylamino) effects .

Key Challenges & Recommendations

- Synthetic reproducibility : Variations in bromination regioselectivity (e.g., para vs. ortho substitution) may arise from solvent polarity. Use low-temperature bromination in DCM to minimize side products .

- Biological assay variability : Standardize MIC testing protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin) to validate results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.